molecular formula C8H6ClF4N B11744807 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B11744807
M. Wt: 227.58 g/mol
InChI Key: BPSJTWPQNNWBOR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of a trifluoromethyl group attached to an amine group, along with chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-fluoroaniline.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-2-hydroxyethan-1-amine
  • 1-(3-Chloro-4-fluorophenyl)-2-methoxyethan-1-amine
  • 1-(3-Chloro-4-fluorophenyl)-2-ethoxyethan-1-amine

Uniqueness

1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H6ClF4N

Molecular Weight

227.58 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6ClF4N/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

BPSJTWPQNNWBOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)F

Origin of Product

United States

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